molecular formula C16H22INO B1255689 8-OH-Pipat

8-OH-Pipat

Cat. No.: B1255689
M. Wt: 371.26 g/mol
InChI Key: QBXHUZJZYDSLRH-CEOUIICOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-PIPAT (trans-8-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl)aminotetralin) is a radioiodinated, high-affinity agonist selective for the serotonin 5-HT1A receptor . It exhibits a Kd of 0.26 ± 0.02 nM for the G protein-coupled form of the 5-HT1A receptor, binding exclusively to this conformation and enabling studies of receptor-G protein interactions . In vivo, systemic administration of 8-OH-PIPAT reduces extracellular 5-HT levels in the mouse striatum via activation of somatodendritic 5-HT1A autoreceptors, an effect blocked by the selective antagonist WAY 100635 . Its structural features, including an iodinated propenyl group and tetralin backbone, contribute to its selectivity and utility in receptor binding assays .

Properties

Molecular Formula

C16H22INO

Molecular Weight

371.26 g/mol

IUPAC Name

(7R)-7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C16H22INO/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14/h3-6,9,14,19H,2,7-8,10-12H2,1H3/b9-4+/t14-/m1/s1

InChI Key

QBXHUZJZYDSLRH-CEOUIICOSA-N

Isomeric SMILES

CCCN(C/C=C/I)[C@@H]1CCC2=C(C1)C(=CC=C2)O

Canonical SMILES

CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O

Synonyms

8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin
8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, 123I-labeled
8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, E-(+-)-isomer
8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, R-(E)-isomer
8-OH-PIPAT

Origin of Product

United States

Comparison with Similar Compounds

8-OH-DPAT

8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a prototypical 5-HT1A agonist. Key comparisons include:

  • Binding Affinity : 8-OH-DPAT binds to both G protein-coupled and uncoupled receptor states, unlike 8-OH-PIPAT, which is selective for the coupled form .
  • Functional Effects : Both induce outward currents in tuberoinfundibular dopamine (TIDA) neurons via 5-HT1A receptors, but 8-OH-PIPAT’s effects are partially blocked by Ba<sup>2+</sup>, implicating GIRK channels, and show slower reversibility compared to 8-OH-DPAT .
  • In Vivo Selectivity : 8-OH-PIPAT’s effects are entirely 5-HT1A-mediated, whereas 8-OH-DPAT may interact with other receptors at higher doses .

Table 1: Structural and Functional Comparison

Parameter 8-OH-PIPAT 8-OH-DPAT
Receptor State Selectivity G protein-coupled only Both coupled and uncoupled
Kd (nM) 0.26 ± 0.02 0.32 ± 0.04 (antagonist-bound state)
In Vivo Recovery No recovery after washout Partial recovery

Comparison with Functionally Related Compounds

p-MPPI and p-MPPF (Antagonists)

p-MPPI and its fluorobenzamido analog p-MPPF are 5-HT1A antagonists:

  • Binding Dynamics : p-MPPI labels uncoupled receptors with a Bmax 40% higher than 8-OH-PIPAT, reflecting its ability to bind multiple receptor conformations .
  • Guanyl Nucleotide Effects : Guanyl nucleotides increase p-MPPI binding (Bmax = 362 ± 35 fmol/mg) but reduce 8-OH-PIPAT binding (Bmax = 108 ± 20 fmol/mg), highlighting agonist-antagonist differences in G protein interactions .
  • Therapeutic Insights : p-MPPI’s competitive antagonism contrasts with 8-OH-PIPAT’s role in studying constitutive receptor activity .

Vilazodone (Partial Agonist)

Vilazodone, a 5-HT1A partial agonist and SSRI, exhibits distinct properties:

  • Efficacy : In GTPγS binding assays, Vilazodone achieves 70% of the activity of 8-OH-PIPAT, with an intrinsic activity of 0.61 .
  • Mechanism : Unlike 8-OH-PIPAT, Vilazodone combines 5-HT1A partial agonism with serotonin reuptake inhibition, broadening its therapeutic scope .

Table 2: Functional and Mechanistic Differences

Compound Receptor Action Key Mechanism Clinical/Research Use
8-OH-PIPAT Full agonist Labels G protein-coupled receptors Receptor conformation studies
Vilazodone Partial agonist + SSRI Dual action on 5-HT1A and SERT Antidepressant development
p-MPPI Competitive antagonist Binds uncoupled receptors Inverse agonism studies

Key Research Findings and Implications

  • Receptor Conformation Studies: 8-OH-PIPAT’s exclusive binding to coupled receptors has clarified spiperone’s noncompetitive antagonism, evidenced by Scatchard plot shifts .
  • Autoreceptor Specificity : 8-OH-PIPAT’s selectivity for 5-HT1A autoreceptors, unlike CP 94,253 (5-HT1B agonist), enables precise modulation of striatal 5-HT levels .
  • Kinetic Differences : The irreversible effects of 8-OH-PIPAT in TIDA neurons suggest prolonged receptor internalization or signaling, contrasting with transient 5-HT responses .

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